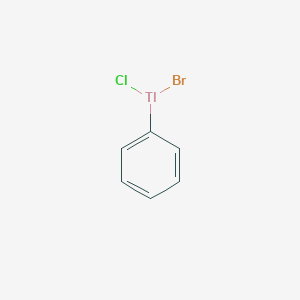methanone CAS No. 61621-09-8](/img/structure/B14593036.png)
[3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl](piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitrofuran ring, a phenyl group, and a pyrazole ring linked to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Introduction of the Nitrofuran Group: The nitrofuran moiety is introduced through a nitration reaction, where a furan derivative is treated with a nitrating agent such as nitric acid.
Coupling Reactions: The phenyl group and the piperidine moiety are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as amino-pyrazoles, nitro-pyrazoles, and other functionalized pyrazole compounds.
Scientific Research Applications
3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylmethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylmethanone involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species that can damage cellular components. The pyrazole ring may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylmethanone
- 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylmethanone
Uniqueness
Compared to similar compounds, 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-ylmethanone exhibits unique properties due to the presence of the piperidine moiety. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61621-09-8 |
|---|---|
Molecular Formula |
C19H18N4O4 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[3-(5-nitrofuran-2-yl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H18N4O4/c24-19(21-11-5-2-6-12-21)15-13-22(14-7-3-1-4-8-14)20-18(15)16-9-10-17(27-16)23(25)26/h1,3-4,7-10,13H,2,5-6,11-12H2 |
InChI Key |
LLOXNIIYRIEWDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)
![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)
![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)


![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)






![2-Hexyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593032.png)
